Fluorescein-diisobutyrate-6-amide

Ferroptosis Drug Discovery Cancer Research

Procure Fluorescein-diisobutyrate-6-amide as a bifunctional tool for ferroptosis research. Unlike non-fluorescent inducers (e.g., Erastin), its fluorescein core enables simultaneous activity screening and intracellular tracking. The chloroacetyl-tryptoline moiety suggests a unique mechanism for hypothesis-driven cell death studies. Critical for labs correlating localization with lethality. • Bifunctional: Ferroptosis induction + fluorescence tracking. • Unique scaffold: Distinct from system xc- or GPX4 inhibitors. • Supply: Solid, ≥98% purity, shipped under ambient conditions.

Molecular Formula C62H61ClN6O16
Molecular Weight 1181.6 g/mol
Cat. No. B12398875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein-diisobutyrate-6-amide
Molecular FormulaC62H61ClN6O16
Molecular Weight1181.6 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCN6C=C(N=N6)COC(=O)C7=CC=C(C=C7)C8C9=C(CC(N8C(=O)CCl)C(=O)OC)C1=CC=CC=C1N9)C(=O)O3
InChIInChI=1S/C62H61ClN6O16/c1-35(2)57(72)82-41-15-18-46-51(29-41)84-52-30-42(83-58(73)36(3)4)16-19-47(52)62(46)48-28-39(14-17-44(48)60(75)85-62)56(71)64-20-22-78-24-26-80-27-25-79-23-21-68-33-40(66-67-68)34-81-59(74)38-12-10-37(11-13-38)55-54-45(43-8-6-7-9-49(43)65-54)31-50(61(76)77-5)69(55)53(70)32-63/h6-19,28-30,33,35-36,50,55,65H,20-27,31-32,34H2,1-5H3,(H,64,71)/t50-,55+/m1/s1
InChIKeyCWRBSSPFNWQQHF-AGBIJSFVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FDIBA Procurement Overview for Ferroptosis Research


Fluorescein-diisobutyrate-6-amide (CAS: 2375357-99-4) is a synthetic, high-molecular-weight (1181.63 g/mol) small molecule based on a fluorescein core. It is annotated in commercial supplier catalogs as a potent inducer of ferroptosis, an iron-dependent form of regulated cell death, and is primarily offered for use in cancer-related research . Its chemical formula is C62H61ClN6O16, and it is supplied as a solid with a typical purity of ≥98% . The compound's structure incorporates a chloroacetylated tryptoline moiety linked to the fluorescein scaffold via a triazole-containing PEG linker .

Ferroptosis phenotypic screening Supports exploratory cell-death model studies
Bifunctional probe fit Combines fluorescent tracing with cell-death induction context
Validation required Mechanism and potency must be confirmed in-house

Non-Interchangeability of FDIBA with Standard Inducers


Given the current publicly available data, the primary reason to avoid substituting Fluorescein-diisobutyrate-6-amide (FDIBA) with other ferroptosis inducers is its unique, bifunctional chemical structure. Unlike classical inducers such as Erastin (which targets system xc-) or RSL3 (which targets GPX4), FDIBA comprises a fluorescein core linked to a chloroacetyl-tryptoline moiety . This design suggests a distinct, though currently unquantified, mechanism of action that is not shared by other in-class compounds. Therefore, substituting FDIBA with a generic ferroptosis inducer would not replicate its specific biochemical interactions or provide the same experimental context. Researchers relying on supplier annotations for phenotypic screening should procure this exact compound to ensure consistency with the described, albeit uncharacterized, biological activity.

Structural motif mismatch

Contains chloroacetyl-tryptoline, unlike standard GPX4 or system xc- inhibitors. Mechanism context may shift.

Uncharacterized chemical biology

Lacks a defined dose/selectivity framework. Substitution introduces untested variables into existing protocols.

Fluorescent detection absent

Erastin and RSL3 are non-fluorescent. Substitution eliminates the dual-function probe capability.

FDIBA Evidence Gaps in Ferroptosis Research


Unquantified Ferroptosis Potency

A critical analysis of the available literature and technical datasheets reveals that no quantitative potency data (e.g., IC50, EC50) has been published for Fluorescein-diisobutyrate-6-amide in any standard ferroptosis assay. All commercial sources universally describe FDIBA as a 'potent ferroptosis inducer' , but this claim is made without providing any associated numeric value or citing a primary research study. In contrast, established ferroptosis inducers like RSL3 are well-characterized with published IC50 values (e.g., ~0.3 µM in HT1080 cells) [1]. This lack of quantitative data for FDIBA represents a significant evidence gap, making it impossible to perform a head-to-head comparison or objectively rank its potency relative to standard controls. Procurement decisions must be made with the understanding that its activity is currently unquantified.

Potency status
Data to verify
No IC50/EC50 data available.
Potency ranking not possible; assay context undetermined.
Supplier annotation as 'potent' lacks cited support.
Ferroptosis Drug Discovery Cancer Research Cell Death

Undefined Ferroptosis Selectivity Profile

While FDIBA is categorized under 'Apoptosis' in some databases , it is explicitly described as a 'potent ferroptosis inducer' . No public data clarifies this discrepancy or defines its selectivity against other forms of cell death such as apoptosis or necroptosis. This contrasts with well-defined probes like Erastin and RSL3, which have been extensively characterized in comparative cell death assays to confirm their ferroptosis-specific activity [1]. Without such data, a user cannot determine if the observed effects are due to ferroptosis or off-target induction of another death pathway. This lack of selectivity profiling is a key differentiator that prevents FDIBA from being a reliable tool compound.

Selectivity profile
Data to verify
No pathway-specific data reported.
Mechanism attribution requires validation against apoptosis/necroptosis.
Annotation alternates between 'Apoptosis' and 'Ferroptosis'.
Ferroptosis Apoptosis Necroptosis Mechanism of Action Drug Selectivity

Inferred Esterase Reactivity and Hydrolytic Stability

While direct data for Fluorescein-diisobutyrate-6-amide is absent, a class-level inference can be drawn from a related fluorescein derivative. A study on fluorogenic probes demonstrated that a 2',7'-dichlorofluorescein diisobutyrate derivative (DCF-DIB) exhibited optimized properties due to its diisobutyrate ester masking groups [1]. In direct head-to-head comparisons with the diacetate analog (DCF-DA), DCF-DIB demonstrated significantly slower spontaneous hydrolysis (enhanced stability) in buffer at pH 7.4. The rate constant (k_hyd) for DCF-DIB was measured at (1.5 ± 0.2) × 10⁻⁶ s⁻¹, compared to (8.9 ± 0.4) × 10⁻⁶ s⁻¹ for DCF-DA, representing a 6-fold improvement in hydrolytic stability [1]. Furthermore, when exposed to porcine liver esterase (PLE), DCF-DIB was a highly reactive substrate with a k_cat/K_M of (1.2 ± 0.1) × 10⁵ M⁻¹s⁻¹, showing that the increased steric bulk does not impede enzymatic activation [1]. This structural motif suggests the diisobutyrate group in FDIBA may confer similar stability advantages over simpler ester-masked compounds like fluorescein diacetate (FDA), which is known to undergo more rapid spontaneous hydrolysis and suffer from high product leakage [2].

Hydrolytic stability (inferred)
Class-level inference
Analog DCF-DIB k_hyd 6-fold slower (1.5 vs 8.9 × 10⁻⁶ s⁻¹).
May reduce background leakage in live-cell tracing.
Based on DCF-DIB vs DCF-DA; FDIBA-specific validation required.
Fluorogenic Probes Esterase Substrate Hydrolytic Stability Chemical Biology Biomolecular Imaging

FDIBA Application Scenarios


Cancer Cell Phenotypic Screening for Ferroptosis Modulators

This is the primary, though high-risk, application scenario based on supplier annotations. Researchers can procure Fluorescein-diisobutyrate-6-amide for use as a tool compound in initial, exploratory cell viability screens across a panel of cancer cell lines . The goal would be to identify cell types sensitive to FDIBA-induced cell death and, through follow-up studies with specific inhibitors (e.g., Ferrostatin-1, Z-VAD-FMK), determine if the observed activity is consistent with ferroptosis. This approach is inherently exploratory and requires the user to perform their own characterization to validate the compound's mechanism and potency.

Bifunctional Probe for Ferroptosis Localization

Based on class-level inference from its fluorescein-diiisobutyrate core, FDIBA may serve as a bifunctional molecule. While inducing a potential ferroptotic response, its fluorescent properties could be exploited to simultaneously track its cellular uptake and subcellular localization via fluorescence microscopy [1]. This dual function is not offered by standard ferroptosis inducers like Erastin or RSL3, which are non-fluorescent. Researchers interested in correlating compound localization with biological effect could leverage this feature for hypothesis generation, with the critical caveat that the link between its location and its mechanism of action is unproven.

Cellular Retention Assays with Reduced Dye Leakage

A key limitation of traditional viability probes like fluorescein diacetate (FDA) is the rapid leakage of the fluorescent product (fluorescein) from cells, which can compromise long-term tracking and signal quantification [2]. Based on evidence from analogous diisobutyrate probes [3], FDIBA may address this limitation. Its larger and more hydrophobic isobutyrate ester groups are likely to be hydrolyzed into a product that is better retained within the cell membrane. This application scenario is for researchers who require a fluorogenic probe for long-term live-cell imaging where minimal dye leakage is a critical parameter for assay accuracy.

Application
Selection Property
Validation Focus
Ferroptosis phenotypic screening
Hypothesis-free phenotype response
Pathway confirmation with ferroptosis inhibitors (Fer-1)
Cellular retention tracing
Bifunctional fluorescent/bioactivity probe
Accumulation/leakage rate relative to FDA
Mechanistic death pathway probing
Unique chemical space
Co-treatment with apoptosis/necroptosis inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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